1-[3-(4-Chlorophenyl)propyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(2,3-dichlorophenyl)piperazine, involves multiple steps starting from dichloro-nitrobenzene and piperazine. The process includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield reported around 48.2% (Quan, 2006). Another synthesis route for 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride reported an overall yield of 45.7% (Mai, 2005).
Molecular Structure Analysis
The molecular and structural analysis of compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride has been carried out using spectral data analysis and X-ray crystallography. Theoretical and experimental investigations provided insights into the structural, electronic, and molecular properties, confirming the structure and offering a detailed view of the compound's electronic configuration (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine derivatives are complex, often involving multiple steps and resulting in various intermediates and by-products. For example, the metabolism of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats showed extensive metabolization through hydroxylation, degradation, and conjugation processes, leading to multiple metabolites (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine compounds are crucial for their handling and application in various chemical processes. The crystal structure, solubility, melting point, and other physical characteristics are determined through experimental analyses, often involving crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how these compounds interact in various chemical environments. Studies on compounds like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have provided insights into their anticancer and antituberculosis properties, showcasing the diverse chemical behaviors these compounds can exhibit (Mallikarjuna et al., 2014).
Scientific Research Applications
Anticancer Activities : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with chlorophenyl substitutions, demonstrated promising antiproliferative agents against breast cancer cells, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş et al., 2014). Similarly, derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant in vitro anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Neuropharmacological Effects : The compound 1-(m-Chlorophenyl)piperazine (CPP) has been identified as a potent inhibitor of serotonin binding to brain receptors, indicating its potential as a serotonin receptor agonist (Fuller et al., 1981). Moreover, mCPP, a known metabolite of the antidepressant drug trazodone, may contribute to or account for some of the in vivo effects of trazodone.
Structural and Electronic Properties : A study on 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride revealed insights into its structural, electronic, and biological properties, which can be crucial for drug development (Bhat et al., 2018).
Antimicrobial Activity : Piperazine derivatives, including those with chlorophenyl groups, have been evaluated for antimicrobial activity, with some compounds showing promising results against bacterial and fungal strains (Patil et al., 2021).
Forensic Applications : An electrochemical method for the rapid screening of 1-(3-chlorophenyl) piperazine (mCPP) in forensic samples has been developed, highlighting its relevance in forensic investigations (Silva et al., 2021).
Anxiogenic Effects : Infusing mCPP into the hippocampus of rats showed an anxiogenic-like effect, suggesting its impact on anxiety-related behaviors (Whitton & Curzon, 2005).
Toxicology : A toxicological investigation of a piperazine derivative demonstrated its relatively low acute toxicity but increased toxicity after repeated administration, emphasizing the importance of understanding its pharmacokinetics (Coppi et al., 1967).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMEQLWIVXPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207959 | |
Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)propyl]piperazine | |
CAS RN |
59214-26-5 | |
Record name | 1-[3-(4-Chlorophenyl)propyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59214-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059214265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.